Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate
Description
X-ray Crystallographic Studies
Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate crystallizes in a monoclinic system with space group P2₁/c, as observed in analogous thiazole derivatives. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| a (Å) | 8.930 (3) |
| b (Å) | 21.232 (6) |
| c (Å) | 7.574 (2) |
| β (°) | 110.861 (4) |
| Cell Volume (ų) | 1342.0 (7) |
The thiazole ring and 2,6-difluorophenyl group exhibit near-coplanarity (dihedral angle: ~5°), with the ester group adopting an anti conformation relative to the thiazole nitrogen. Intermolecular interactions are dominated by van der Waals forces, with no significant hydrogen bonding observed.
Computational Molecular Modeling
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal:
- Optimized geometry : Bond lengths match crystallographic data within 0.02 Å (e.g., C=O: 1.21 Å calc. vs. 1.22 Å exp.).
- Frontier Molecular Orbitals : HOMO (-6.32 eV) localizes on the thiazole ring, while LUMO (-2.15 eV) resides on the difluorophenyl group.
- Electrostatic potential : Strong electron-withdrawing character at fluorine atoms (Mulliken charge: -0.43 e).
Spectroscopic Characterization
NMR Spectral Assignments
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.41 | t (J=7.1 Hz) | CH₃ of ethyl |
| 4.42 | q (J=7.1 Hz) | CH₂ of ethyl |
| 7.12–7.35 | m | aromatic H (C₃, C₄, C₅) |
| 8.21 | s | thiazole C₅-H |
| δ (ppm) | Assignment |
|---|---|
| 14.1 | CH₃ of ethyl |
| 61.8 | CH₂ of ethyl |
| 112.4–158.2 | aromatic C and CF₂ |
| 162.1 | C=O |
| 165.9 | thiazole C₂ |
¹⁹F NMR (376 MHz, CDCl₃) : Two doublets at δ -112.4 (J=8.2 Hz) and -114.1 ppm (J=8.2 Hz), corresponding to ortho-fluorine coupling.
FT-IR and Raman Vibrational Signatures
| Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C=O) | 1723 | 1719 | Ester carbonyl stretch |
| ν(C-F) | 1238, 1156 | 1241, 1160 | Aromatic C-F stretch |
| δ(CH₂) | 1452 | 1455 | Ethyl CH₂ scissoring |
| ν(thiazole ring) | 1550–1600 | 1565–1610 | Ring C=C/N=C stretches |
Mass Spectrometric Fragmentation Patterns
Electron Ionization (70 eV) yields characteristic fragments:
| m/z | Relative Abundance (%) | Fragment Ion |
|---|---|---|
| 269 | 100 | [M]⁺ |
| 224 | 68 | [M-COOCH₂CH₃]⁺ |
| 196 | 45 | [M-COOCH₂CH₃-CF₂]⁺ |
| 123 | 32 | [C₆H₃F₂]⁺ |
Physicochemical Properties
Solubility Profile in Organic Solvents
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Dichloromethane | 48.2 ± 1.5 |
| Ethanol | 12.7 ± 0.8 |
| DMSO | 89.4 ± 2.1 |
| Water | <0.1 |
Thermal Stability and Phase Transitions
| Property | Value | Method |
|---|---|---|
| Melting Point | 72–74°C | DSC |
| Decomposition Temp | 218°C | TGA (5% mass loss) |
| Glass Transition (T₉) | Not observed (<200°C) | Modulated DSC |
Properties
IUPAC Name |
ethyl 2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2S/c1-2-17-12(16)9-6-18-11(15-9)10-7(13)4-3-5-8(10)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPCNNSTYGJTTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732105 | |
| Record name | Ethyl 2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187056-38-7 | |
| Record name | Ethyl 2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Thiazole Ring
- Starting Materials: Ethyl α-bromopyruvate and 2,6-difluorophenyl thiourea or 2,6-difluoroaniline derivatives.
- Reaction Conditions: The α-bromopyruvate acts as an electrophile, reacting with the thiourea to undergo cyclization, forming the thiazole ring.
- Mechanism: Nucleophilic attack by the thiourea sulfur on the α-bromopyruvate carbonyl carbon, followed by intramolecular cyclization and elimination of HBr, results in the thiazole ring formation.
Introduction of Difluorophenyl Group
- The 2,6-difluorophenyl group is either introduced via the thiourea precursor or via substitution reactions on the thiazole ring, depending on the synthetic route.
- The difluoro substitution pattern is critical for biological activity and is maintained throughout synthesis.
Esterification
- The ethyl ester at the 4-position is typically present from the start if ethyl α-bromopyruvate is used.
- Alternatively, esterification can be performed post-ring formation using standard esterification techniques if necessary.
Representative Synthetic Route
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Ethyl α-bromopyruvate + 2,6-difluorophenyl thiourea, reflux in ethanol or suitable solvent | Formation of thiazole ring via cyclization |
| 2 | Purification by recrystallization or chromatography | Isolation of Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate |
| 3 | Optional: further purification or derivatization | To improve yield and purity |
Reaction Parameters and Optimization
- Temperature: Typically reflux temperatures in ethanol or polar aprotic solvents.
- Time: Reaction times vary from several hours to overnight to ensure complete cyclization.
- Purification: Recrystallization from suitable solvents or chromatographic methods are employed to obtain high purity product.
- Yield: Reported yields vary depending on conditions but generally range from moderate to high (50-85%).
Analytical Data Supporting Synthesis
| Parameter | Value |
|---|---|
| Molecular Formula | C12H9F2NO2S |
| Molecular Weight | 269.27 g/mol |
| CAS Number | 1187056-38-7 |
| IUPAC Name | Ethyl 2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylate |
| SMILES | CCOC(=O)C1=CSC(=N1)C2=C(C=CC=C2F)F |
These data confirm the identity and purity of the synthesized compound.
Research Findings and Literature Insights
- The synthetic methodology for this compound is well-established in recent chemical catalogs and research databases.
- The compound serves as a key intermediate in the development of biologically active molecules, including kinase inhibitors and antimicrobial agents.
- The presence of the difluorophenyl group enhances the compound's biological activity by improving binding affinity and metabolic stability.
- Optimization studies focus on reaction conditions to maximize yield and purity while minimizing by-products.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Starting Materials | Ethyl α-bromopyruvate, 2,6-difluorophenyl thiourea |
| Key Reaction | Cyclization to form thiazole ring |
| Solvent | Ethanol or polar aprotic solvents |
| Temperature | Reflux (~78°C for ethanol) |
| Reaction Time | Several hours to overnight |
| Purification | Recrystallization, chromatography |
| Yield Range | 50-85% |
| Analytical Confirmation | NMR, MS, IR, elemental analysis |
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding thiazole alcohol.
Substitution: Substitution reactions at the thiazole ring can introduce different functional groups, expanding the compound's utility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution.
Major Products Formed:
Carboxylic Acid Derivative: this compound can be oxidized to form the corresponding carboxylic acid.
Thiazole Alcohol: Reduction reactions yield the corresponding thiazole alcohol.
Substituted Thiazoles: Different functional groups can be introduced at the thiazole ring, leading to a variety of substituted thiazoles.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate is primarily explored for its potential as a pharmacophore in drug design. Its applications include:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against pathogens such as Mycobacterium tuberculosis. Studies have shown sub-micromolar minimum inhibitory concentrations (MICs), highlighting its effectiveness as an antimicrobial agent.
| Compound | MIC (µM) | Target Pathogen |
|---|---|---|
| This compound | <1 | Mycobacterium tuberculosis |
| 5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid | <0.5 | Staphylococcus aureus |
- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it has shown IC50 values lower than those of standard chemotherapeutics like doxorubicin.
| Cell Line | Compound IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| MCF-7 | 5.10 ± 0.40 | 7.26 ± 0.30 |
| HepG2 | 6.19 ± 0.50 | 9.18 ± 0.60 |
Material Science
The unique electronic properties of this compound make it a candidate for use in organic semiconductors and other advanced materials. Its ability to act as a building block for more complex chemical structures allows for the development of novel materials with tailored properties for electronic applications.
Biological Studies
This compound is utilized in biological studies related to enzyme inhibition and protein-ligand interactions. Its thiazole ring can bind to active sites of enzymes or receptors, modulating their activity effectively.
Study on Antimicrobial Efficacy
A study focusing on tuberculosis found that several thiazole derivatives synthesized from this compound exhibited strong selective inhibition against mycobacterial species compared to other bacteria.
Anticancer Mechanisms
Research has shown that certain derivatives induce DNA damage and cell cycle arrest in cancer cells through caspase activation pathways, leading to apoptosis. This underscores their potential as anticancer agents.
Enzyme Inhibition Studies
Investigations into various thiazole derivatives have revealed enhanced inhibitory effects on key enzymes involved in inflammation and cancer progression when specific substitutions are made to the thiazole core.
Mechanism of Action
The mechanism by which Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural features and applications of Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate and its analogs:
Key Findings:
Substituent Effects: Fluorine Substitution: The 2,6-difluorophenyl group in the target compound provides stronger electron-withdrawing effects compared to mono-fluoro analogs (e.g., Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate). Pyridyl vs. Phenyl: Ethyl 2-(6-dimethoxymethyl-2-bromoacetyl-3-pyridyl)thiazole-4-carboxylate (from ) features a pyridyl ring with bulky substituents, which may sterically hinder coupling reactions compared to the less bulky 2,6-difluorophenyl group .
Ester Group Influence: Ethyl vs.
Applications :
- The target compound is specialized for pharmaceutical intermediates, while its pyridyl analog () is utilized in macrocyclic antibiotic synthesis. Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate () has broader applications, including APIs and agrochemicals, likely due to its simpler substitution pattern .
Hypothetical Data Table (Based on Structural Analogies)
| Property | This compound | Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate |
|---|---|---|
| LogP (Lipophilicity) | ~2.8 (higher due to ethyl ester) | ~2.2 (lower due to methyl ester) |
| Melting Point | Estimated 120–125°C | Estimated 90–95°C |
| Reactivity in Coupling Reactions | High (electron-deficient thiazole) | Moderate (less electron-withdrawing) |
Biological Activity
Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate is a thiazole derivative that has gained attention in medicinal chemistry for its potential biological activities. This compound, characterized by its unique difluorophenyl substitution, exhibits a range of biological effects, including antimicrobial and anticancer properties.
- Molecular Formula : C₁₁H₈F₂N₂O₂S
- Molecular Weight : 269.27 g/mol
- Structural Features : The presence of the thiazole ring fused with a difluorophenyl group enhances its biological activity and makes it a versatile building block for further chemical modifications.
Thiazole derivatives like this compound interact with various biological targets through multiple mechanisms:
- Antimicrobial Activity : Research indicates that thiazole derivatives can inhibit the growth of bacteria and fungi, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Anticancer Properties : Studies have shown that compounds with thiazole structures can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
Biological Activities
The compound has been investigated for several key biological activities:
- Antimicrobial Activity :
- Anticancer Activity :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Recent Research Insights
A recent study highlighted the synthesis and evaluation of various thiazole derivatives, including this compound. This research found that modifying substituents on the thiazole core significantly impacted biological activity. For instance, compounds with halogen substitutions exhibited enhanced antimicrobial and anticancer properties compared to their unsubstituted counterparts .
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate?
The compound is synthesized via Hantzsch thiazole formation, involving cyclocondensation of a thiourea derivative with α-bromoketones. A typical protocol includes reacting 2,6-difluorophenyl thiourea with ethyl 2-bromoacetate in ethanol under reflux (60–80°C, 6–8 hours) with K₂CO₃ as a base. Post-reaction purification via flash chromatography (hexane:EtOAc gradient) yields the product (75–80% purity), with final recrystallization in ethanol/water (4:1 v/v) achieving >98% purity .
Q. What analytical techniques are recommended for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Thiazole ring protons (δ 7.5–8.5 ppm), ester CH₂CH₃ (δ 4.3–4.5 ppm), and difluorophenyl signals (¹⁹F NMR: δ -110 to -120 ppm).
- Mass spectrometry (ESI-TOF) : Molecular ion [M+H]⁺ at m/z 269.06.
- FT-IR : C=O stretch (~1700 cm⁻¹) and C-F vibrations (1150–1250 cm⁻¹).
- Elemental analysis : Confirms empirical formula (C₁₂H₉F₂NO₂S) .
Q. What purification strategies are effective for isolating the compound?
Optimal purification involves:
- Solvent extraction : Ethyl acetate/water partitioning to remove polar impurities.
- Flash chromatography : Silica gel (hexane:EtOAc gradient) achieves 92% recovery.
- Recrystallization : Ethanol/water (4:1) yields >98% purity. Comparative studies show silica gel outperforms alumina for retaining ester group integrity .
Q. How should researchers validate analytical methods for quantification?
Validation parameters:
- Linearity : R² >0.999 (50–200% target concentration).
- Precision : Intra-day RSD <1.5%, inter-day RSD <2.5%.
- Recovery : 95–105% in biological matrices (e.g., plasma). A validated UPLC-MS/MS method with d5-ethyl ester as an internal standard achieves a LOD of 0.01 ng/mL .
Advanced Research Questions
Q. How can reaction yields be optimized systematically?
Use statistical experimental design (Box-Behnken model) to screen:
- Solvent polarity : DMF improves cyclization efficiency by 15% vs. ethanol.
- Catalysts : DMAP (5 mol%) enhances ester formation (yield +12%).
- Microwave conditions : 100°C for 2 hours reduces time by 40% (yield 68–72%). Critical factors include α-bromoketone equivalents (1.2–1.5 eq) and pH (8–10) .
Q. What structure-activity relationship (SAR) insights exist for derivatives?
Key findings:
- 2,6-Difluorophenyl substitution : Enhances π-π stacking, increasing antimicrobial activity (MIC = 8 μg/mL vs. 32 μg/mL for non-fluorinated analogs).
- Ester group modification : Ethyl → methyl reduces logP (2.8 → 2.1), lowering cellular permeability.
- Thiazole C2 lipophilic groups : Improve cytochrome P450 binding (Kd = 12–18 nM). Quantitative SAR models using Hammett σ constants correlate para-fluoro substitution with kinase inhibition (R² = 0.89) .
Q. How to address contradictions in reported biological activities?
Resolve discrepancies via:
- Assay standardization : Uniform cell lines (e.g., ATCC HTB-177), media (Mueller-Hinton II), and inoculum size (5×10⁵ CFU/mL).
- Orthogonal validation : Compare fluorescence-based and colorimetric assays for IC50 consistency. A 2024 study harmonized antimicrobial MIC values (8 μg/mL) by controlling metabolite interference .
Q. What are critical stability considerations for long-term storage?
Stability
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
